5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylicacid
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Overview
Description
5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-1H-pyrazole-5-carboxylic acid with indene derivatives under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid include other pyrazole derivatives such as:
- 3-bromo-1H-pyrazole-5-carboxylic acid
- 4-bromo-1H-pyrazole
- 3-chloro-1H-pyrazole-5-carboxylic acid
Uniqueness
What sets 5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylic acid apart from similar compounds is its unique indeno-pyrazole structure, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C11H7BrN2O2 |
---|---|
Molecular Weight |
279.09 g/mol |
IUPAC Name |
5-bromo-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H7BrN2O2/c12-8-3-1-2-5-6(8)4-7-9(5)13-14-10(7)11(15)16/h1-3H,4H2,(H,13,14)(H,15,16) |
InChI Key |
WWWSEHIVRCLQQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C3=NNC(=C31)C(=O)O |
Origin of Product |
United States |
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